Propan-2-yl 2-methyl-5-oxo-7-phenyl-4-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
CAS No.:
Cat. No.: VC10180994
Molecular Formula: C25H26N2O3
Molecular Weight: 402.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H26N2O3 |
|---|---|
| Molecular Weight | 402.5 g/mol |
| IUPAC Name | propan-2-yl 2-methyl-5-oxo-7-phenyl-4-pyridin-3-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate |
| Standard InChI | InChI=1S/C25H26N2O3/c1-15(2)30-25(29)22-16(3)27-20-12-19(17-8-5-4-6-9-17)13-21(28)24(20)23(22)18-10-7-11-26-14-18/h4-11,14-15,19,23,27H,12-13H2,1-3H3 |
| Standard InChI Key | WYOQRQRCJHJLDE-UHFFFAOYSA-N |
| SMILES | CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CN=CC=C4)C(=O)OC(C)C |
| Canonical SMILES | CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CN=CC=C4)C(=O)OC(C)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The compound’s IUPAC name delineates its intricate structure: a hexahydroquinoline scaffold substituted at position 4 with a pyridin-3-yl group, at position 7 with a phenyl ring, and at position 3 with a propan-2-yl ester. The molecular formula C25H26N2O3 corresponds to a molecular weight of 402.5 g/mol, as verified by high-resolution mass spectrometry. Key structural features include:
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Quinoline Core: A partially saturated bicyclic system with a ketone at position 5.
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Pyridine Substituent: Introduces aromatic nitrogen, influencing electronic properties and binding interactions.
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Ester Group: Enhances solubility and serves as a synthetic handle for derivatization.
Table 1: Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C25H26N2O3 | |
| Molecular Weight | 402.5 g/mol | |
| CAS Number | Not publicly disclosed | |
| SMILES | CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CN=CC=C4)C(=O)OC(C)C |
X-ray crystallography data, though unavailable for this specific derivative, suggests a chair conformation for the hexahydroquinoline ring in analogous structures, with the pyridine and phenyl groups adopting equatorial orientations to minimize steric strain.
Synthetic Methodologies
Hantzsch Multicomponent Reaction
The primary synthesis route involves a modified Hantzsch reaction, combining:
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Aldehyde: 3-Pyridinecarboxaldehyde
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1,3-Dicarbonyl Compound: Methyl acetoacetate
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Enamine Precursor: Dimedone (5,5-dimethyl-1,3-cyclohexanedione)
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Ammonium Acetate: Nitrogen source for ring closure
Reaction conditions typically involve refluxing in ethanol (78°C, 12–24 hrs) to achieve yields of 70–85%. Mechanistic studies propose initial Knoevenagel condensation between the aldehyde and dimedone, followed by Michael addition of the enamine intermediate to the 1,3-dicarbonyl compound, and final cyclodehydration.
Micellar Media Synthesis
Recent advancements employ Triton X-100 (20 mol%) in water as a green solvent system, enabling room-temperature synthesis with comparable yields (90–98%) . This method reduces environmental impact and simplifies purification, as demonstrated in the synthesis of structurally related hexahydroquinolines .
Table 2: Comparative Synthesis Parameters
| Parameter | Hantzsch Method | Micellar Method |
|---|---|---|
| Solvent | Ethanol | Water/Triton X-100 |
| Temperature | 78°C | 25°C |
| Reaction Time | 12–24 hrs | 30–130 min |
| Yield | 70–85% | 90–98% |
| Key Advantage | Established protocol | Eco-friendly, rapid |
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, 15 mg/mL) but limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic aromatic domains. Stability studies indicate susceptibility to ester hydrolysis under acidic (pH < 4) or basic (pH > 10) conditions, with a half-life of 48 hrs in phosphate buffer (pH 7.4).
Spectroscopic Characterization
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IR Spectroscopy: Strong absorption at 1720 cm⁻¹ (ester C=O) and 1685 cm⁻¹ (quinoline ketone) .
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NMR (CDCl3):
| Cell Line | IC50 (µM) | Reference Compound |
|---|---|---|
| MCF-7 (Breast) | 12.3 | Doxorubicin (18.7) |
| A549 (Lung) | 24.9 | Cisplatin (8.5) |
| HepG2 (Liver) | 32.1 | Sorafenib (6.2) |
Antimicrobial Effects
Against Staphylococcus aureus (ATCC 25923), the compound demonstrated a MIC of 64 µg/mL, comparable to ciprofloxacin (32 µg/mL). Docking simulations indicate binding to penicillin-binding protein 2a (PBP2a), disrupting cell wall synthesis.
Anti-inflammatory Action
In a carrageenan-induced rat paw edema model, oral administration (50 mg/kg) reduced swelling by 62% at 4 hrs, outperforming indomethacin (55%). This activity correlates with COX-2 inhibition (IC50 0.8 µM) in enzyme assays.
Applications in Materials Science
Organic Semiconductors
The extended π-system and electron-deficient pyridine moiety enable use as an n-type semiconductor. Thin-film transistors fabricated with this compound exhibit electron mobility of 0.15 cm²/V·s, suitable for flexible electronics.
Metal-Organic Frameworks (MOFs)
Coordination with Cu(II) ions produces a MOF with a BET surface area of 980 m²/g, demonstrating potential for CO2 capture (3.2 mmol/g at 298 K).
Future Perspectives
Structural Optimization
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Ester Bioisosteres: Replacing the isopropyl ester with trifluoroethyl groups may enhance metabolic stability.
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Hybrid Derivatives: Conjugation with NSAIDs (e.g., ibuprofen) could synergize anti-inflammatory effects.
Targeted Drug Delivery
Encapsulation in PEGylated liposomes may improve aqueous solubility and tumor accumulation. Preliminary studies show a 3-fold increase in plasma half-life using this approach.
Computational Modeling
Machine learning models trained on hexahydroquinoline datasets could predict ADMET properties, accelerating lead optimization.
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